

Investigational Drug NMD670 for Charcot-Marie-Tooth Disease: A Technical Guide

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Compound of Interest		
Compound Name:	NMD670	
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Introduction

Charcot-Marie-Tooth (CMT) disease, a group of hereditary sensory and motor neuropathies, is characterized by progressive muscle weakness and atrophy, sensory loss, and skeletal deformities. With no currently approved disease-modifying therapies, the focus of drug development has turned to novel mechanisms to alleviate symptoms and improve function.

NMD670, an investigational small molecule developed by NMD Pharma, represents a promising therapeutic approach for patients with CMT. This technical guide provides an indepth overview of NMD670, including its mechanism of action, preclinical data, and ongoing clinical development for the treatment of CMT.

Mechanism of Action: Targeting the CIC-1 Chloride Ion Channel

NMD670 is a first-in-class, orally administered small molecule inhibitor of the skeletal muscle-specific chloride ion channel 1 (CIC-1).[1][2][3] The CIC-1 channel plays a crucial role in regulating the excitability of skeletal muscle fibers. By conducting chloride ions into the muscle cell, CIC-1 helps to repolarize the cell membrane after a muscle action potential, thereby dampening muscle excitability.

In neuromuscular disorders like CMT, the transmission of signals across the neuromuscular junction (NMJ)—the synapse between a motor neuron and a muscle fiber—is often impaired.[1] [4][5] This can be due to the degeneration of axons or the formation of new, less efficient



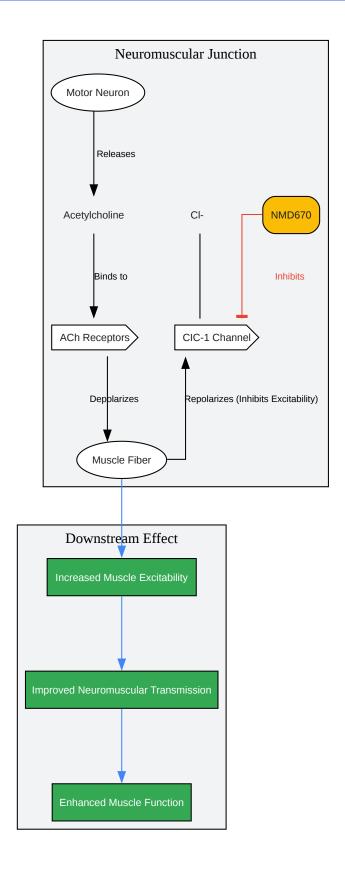




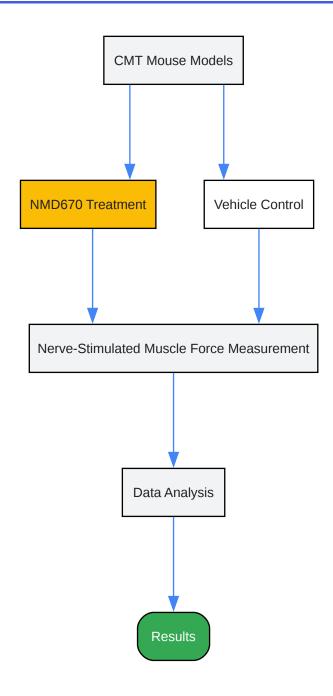
neuromuscular junctions.[1] NMD Pharma has demonstrated that inhibiting CIC-1 with **NMD670** can amplify the muscle's responsiveness to weak nerve signals, thereby improving neuromuscular transmission and restoring skeletal muscle function.[1][2] This novel therapeutic strategy has shown compelling preclinical efficacy in animal models of various neuromuscular disorders, including CMT.[3][6][7]

The proposed mechanism of action for **NMD670** in CMT is visualized in the following signaling pathway diagram.

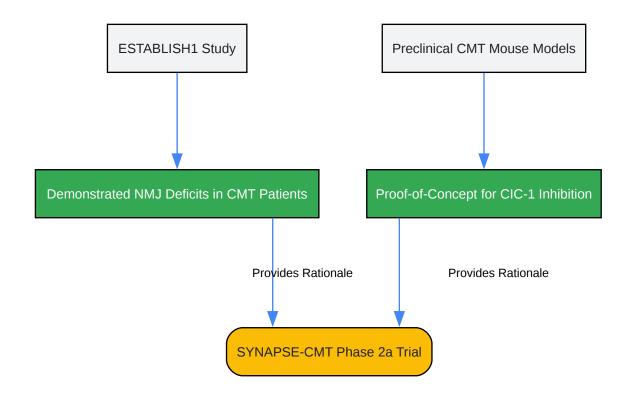












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